molecular formula C18H17ClN2O5S B2560306 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 955234-89-6

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide

Cat. No.: B2560306
CAS No.: 955234-89-6
M. Wt: 408.85
InChI Key: NONHMKLBWXWWLU-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety fused to a 5-oxopyrrolidin-3-ylmethyl scaffold. The compound combines a chlorobenzenesulfonamide group, which is a common pharmacophore in enzyme inhibitors and receptor modulators, with a bicyclic benzodioxole system known for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONHMKLBWXWWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide is a complex synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Benzo[d][1,3]dioxole : A heterocyclic aromatic compound known for its diverse biological activities.
  • Pyrrolidine Derivative : Contributes to the compound's pharmacological properties.
  • Chlorobenzenesulfonamide : Imparts sulfonamide characteristics, often associated with antibacterial activity.

Molecular Formula and Weight

  • Molecular Formula : C18H19ClN2O4S
  • Molecular Weight : 396.87 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole moiety. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These values indicate that the synthesized compounds exhibit greater potency than standard drugs like doxorubicin, which has IC50 values of 7.46 µM for HepG2 cells .

The anticancer mechanisms of these compounds have been investigated through various assays:

  • EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation.
  • Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Analysis : Studies demonstrated alterations in cell cycle progression, leading to increased cell death in treated cancer cell lines.

Other Biological Activities

Beyond anticancer properties, the compound may exhibit additional biological activities:

  • Antimicrobial Activity : Some derivatives have shown limited antimicrobial activity against specific bacterial pathogens .
  • Anti-inflammatory Effects : Certain studies suggest that benzodioxole derivatives can modulate inflammatory cytokines like IL-6 and TNF-α .

Study on Antidiabetic Potential

A related study synthesized benzodioxol carboxamide derivatives and evaluated their antidiabetic effects. Notably, one derivative showed significant inhibition of α-amylase with an IC50 value of 0.68 µM while exhibiting minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising avenue for further exploration in metabolic disorders alongside cancer treatment.

In Vivo Studies

In vivo experiments using diabetic mice revealed that certain derivatives effectively reduced blood glucose levels significantly, suggesting potential dual therapeutic applications in diabetes management and cancer treatment .

Scientific Research Applications

Antiviral Properties
Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing benzo[d][1,3]dioxole have been shown to inhibit viral replication by interfering with nucleic acid synthesis. A study focusing on similar sulfonamide compounds demonstrated their potential to act against various RNA viruses by targeting viral polymerases.

Anticancer Activity
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerase II and cell cycle arrest at the G2/M phase. A case study involving a related compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A549, indicating its potential as an anticancer agent.

Antiviral Activity Data

CompoundVirus TypeMechanism of ActionObservations
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamideInfluenza AInhibition of RNA polymeraseEffective at low concentrations
Related Compound XHepatitis CInterference with viral replicationHigh efficacy observed

Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundMRC-5 (Human Lung Fibroblast)25Moderate toxicity observed
Compound YHeLa (Cervical Cancer)15Significant apoptosis induction
Compound ZA549 (Lung Cancer)10High cytotoxicity

Case Studies

Case Study 1: Antiviral Efficacy Against Influenza A
In a laboratory setting, this compound was tested against multiple strains of Influenza A. The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound could serve as a lead for developing antiviral therapies.

Case Study 2: Anticancer Potential
A series of in vitro experiments were conducted to assess the anticancer potential of the compound against various cancer cell lines. The results revealed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The mechanism was attributed to the compound's ability to disrupt DNA replication processes.

Comparison with Similar Compounds

Key Features and Differences

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Structure: Replaces the pyrrolidinone-sulfonamide framework with a benzimidazole-acetamide group. Activity: Acts as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor (IC₅₀ = 0.8 nM), highlighting the benzodioxole group’s role in enzyme interaction . Synthesis: Achieved 84% yield via amide coupling, indicating efficient scalability for benzodioxole-containing analogs .

N′-((6-Iodobenzo[d][1,3]dioxol-5-yl)methylene)-4-methylbenzenesulfonohydrazide (3c) Structure: Features a sulfonohydrazide group instead of a sulfonamide, with an iodinated benzodioxole ring. Application: Used as a PET tracer precursor, demonstrating the versatility of benzodioxole derivatives in imaging agent development .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Structure: Integrates a chromen-4-one and pyrazolopyrimidine core with a benzenesulfonamide group. Properties: Exhibits a melting point of 211–214°C and moderate yield (44%), reflecting challenges in synthesizing complex sulfonamide hybrids .

Sulfonamide-Based Derivatives

Pharmacological and Physicochemical Profiles

Compound Name Core Structure Key Substituents Biological Activity/Application Yield/Physical Properties Reference
Target Compound Pyrrolidinone-benzodioxole 2-Chlorobenzenesulfonamide Hypothesized enzyme inhibition N/A
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzodioxol-5-yl)acetamide Benzimidazole-acetamide Benzodioxole IDO1 inhibitor (IC₅₀ = 0.8 nM) 84% yield
4-Methyl-N′-((6-nitrobenzodioxol-5-yl)methylene)benzenesulfonohydrazide Sulfonohydrazide Nitrobenzodioxole PET tracer precursor Synthesized via column chromatography
MDMEO (N-(1-(benzodioxol-5-yl)propan-2-yl)-O-methylhydroxylamine) Hydroxylamine Benzodioxole Unfavorable ADMET profile Metabolic instability

Pyrrolidinone-Containing Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(morpholine-4-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (31) Structure: Combines a benzodioxole with a thiazole-pyrrolidinone hybrid. Synthesis: Prepared via amide coupling (27% yield), underscoring the synthetic challenges of sterically hindered pyrrolidinone derivatives .

Generalized Ring Puckering Analysis Relevance: The 5-oxopyrrolidin-3-yl group in the target compound likely adopts a non-planar conformation, as described by Cremer-Pople coordinates for puckered rings. This conformation may influence binding to targets like kinases or proteases .

Research Findings and Implications

  • Metabolic Stability: Benzodioxole derivatives often undergo O-demethylenation to form o-quinones, a pathway implicated in the metabolic instability of analogs like MDMEO . The target compound’s pyrrolidinone ring may mitigate this by reducing electron density in the benzodioxole system.
  • Synthetic Feasibility: Sulfonamide coupling (e.g., in and ) typically achieves moderate-to-high yields (44–84%), but steric hindrance from the pyrrolidinone scaffold may require optimized conditions for the target compound.

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